9Z,12E-Tetradecadienal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

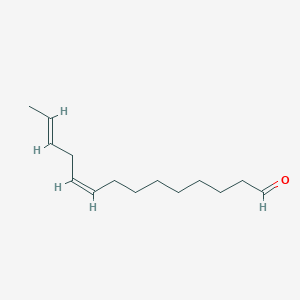

9Z,12E-Tetradecadienal is an organic compound with the molecular formula C₁₄H₂₄O. It is a fatty aldehyde characterized by the presence of two double bonds in the 9th and 12th positions of the carbon chain. This compound is known for its role in the pheromone systems of various insects, particularly moths, where it acts as a sex attractant .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9Z,12E-Tetradecadienal typically involves the use of alkenylation reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of polyunsaturated fatty acids followed by selective oxidation. This method ensures high yield and purity, making it suitable for large-scale applications .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: The compound can be reduced to its corresponding alcohol, 9Z,12E-Tetradecadienol, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: It can participate in nucleophilic substitution reactions, particularly at the aldehyde group, forming various derivatives.

Common Reagents and Conditions:

Oxidation: KMnO₄ in an alkaline medium or CrO₃ in acidic conditions.

Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

Substitution: Nucleophiles such as Grignard reagents (RMgX) in anhydrous conditions.

Major Products:

Oxidation: Tetradecadienoic acid.

Reduction: 9Z,12E-Tetradecadienol.

Substitution: Various substituted alkenes and alcohols depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

9Z,12E-Tetradecadienal has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products.

Biology: The compound is studied for its role in insect pheromone systems, aiding in the understanding of insect behavior and communication.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as a biomarker for certain diseases.

Wirkmechanismus

The mechanism of action of 9Z,12E-Tetradecadienal primarily involves its interaction with olfactory receptors in insects. Upon release, the compound binds to specific receptors on the antennae of male moths, triggering a series of neural responses that lead to attraction. The molecular targets include olfactory receptor neurons (ORNs) and associated signaling pathways that mediate the behavioral response .

Vergleich Mit ähnlichen Verbindungen

9Z,12E-Tetradecadienyl acetate: Similar in structure but with an acetate group instead of an aldehyde. It is also used as a pheromone in insect communication.

9Z,12E-Tetradecadienol: The alcohol derivative of 9Z,12E-Tetradecadienal, used in similar applications but with different chemical properties.

9Z,12E-Tetradecadienoic acid: The carboxylic acid derivative, formed through oxidation of the aldehyde.

Uniqueness: this compound is unique due to its specific role in the pheromone systems of certain moth species. Its aldehyde functional group allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications .

Biologische Aktivität

9Z,12E-Tetradecadienal is a conjugated aldehyde with significant biological activity, particularly in the realm of chemical ecology and pest management. This compound is primarily recognized for its role as a sex pheromone in various Lepidopteran species, influencing mating behaviors and attraction patterns. This article delves into the synthesis, biological activity, and practical applications of this compound, supported by research findings and case studies.

Chemical Structure and Synthesis

Chemical Structure

- Molecular Formula : C14H24O

- IUPAC Name : (9Z,12E)-tetradecadienal

The structure of this compound features a long carbon chain with two double bonds at the 9th and 12th positions, contributing to its unique properties and reactivity.

Synthesis

The synthesis of this compound involves several methods, often including:

- Conjugated Diene Synthesis : Utilizing various synthetic pathways to achieve high purity and isomeric specificity.

- Gas Chromatography (GC) : Employed for analyzing the purity and composition of synthesized compounds .

Table 1: Synthetic Methods Overview

| Method | Description | Yield (%) |

|---|---|---|

| Grignard Reagents | Reaction with carbonyl compounds | 80-90 |

| Hydroboration-Oxidation | Converting alkenes to aldehydes | 75-85 |

| Epoxidation | Used for determining isomeric purity | >98 |

Role in Pheromone Communication

This compound has been identified as a key component in the pheromone communication systems of several moth species. Its primary biological function is to attract mates, significantly impacting population dynamics and pest control strategies.

Case Studies

- Attraction Studies in Lepidoptera :

-

Pest Management Applications :

- The use of pheromone traps incorporating this compound has been effective in monitoring and controlling populations of agricultural pests such as Cydia pomonella (codling moth) and Dioryctria abietivorella (pine cone borer) .

- Optimal ratios of this compound with other pheromone components were tested to enhance trap efficacy, revealing a synergistic effect when combined with specific long-chain hydrocarbons .

The biological activity of this compound is primarily mediated through olfactory receptors in male moths. Upon detection, these receptors trigger a cascade of physiological responses leading to increased locomotion towards the source of the pheromone.

Table 2: Biological Activity Summary

| Species | Biological Activity | Reference |

|---|---|---|

| Manduca sexta | Strong male attraction | |

| Cydia pomonella | Effective pest control | |

| Dioryctria abietivorella | Monitoring tool |

Safety and Toxicity

While this compound is generally regarded as safe for use in pest management applications, it is essential to monitor for potential non-target effects on beneficial insect populations. Toxicological studies indicate low toxicity levels; however, further research is warranted to fully understand its environmental impact .

Eigenschaften

IUPAC Name |

(9Z,12E)-tetradeca-9,12-dienal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,5-6,14H,4,7-13H2,1H3/b3-2+,6-5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXSPBYEQUMCKE-OHAITUNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC=CCCCCCCCC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C/C=C\CCCCCCCC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.